molecular formula C17H15BrN2O B14623839 1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-76-2

1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole

Cat. No.: B14623839
CAS No.: 58041-76-2
M. Wt: 343.2 g/mol
InChI Key: DCCKXKSBLYPCOP-UHFFFAOYSA-N
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Description

1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenol, is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form 4-[(4-bromophenyl)methoxy]benzyl chloride.

    Imidazole Formation: The intermediate is then reacted with imidazole in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of imidazole derivatives.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole
  • 1-({4-[(4-Fluorophenyl)methoxy]phenyl}methyl)-1H-imidazole
  • 1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole

Uniqueness

1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties. This uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

CAS No.

58041-76-2

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

IUPAC Name

1-[[4-[(4-bromophenyl)methoxy]phenyl]methyl]imidazole

InChI

InChI=1S/C17H15BrN2O/c18-16-5-1-15(2-6-16)12-21-17-7-3-14(4-8-17)11-20-10-9-19-13-20/h1-10,13H,11-12H2

InChI Key

DCCKXKSBLYPCOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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